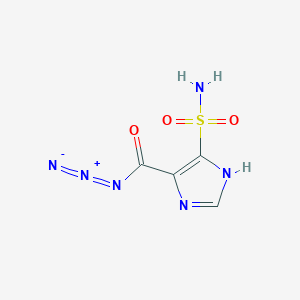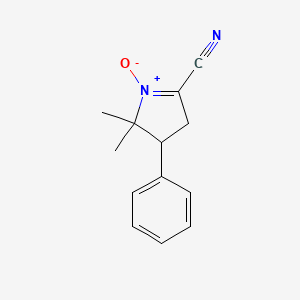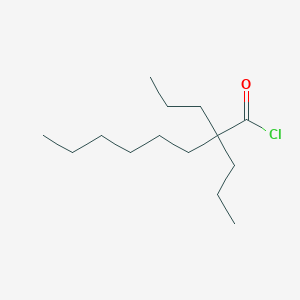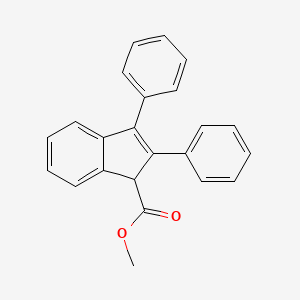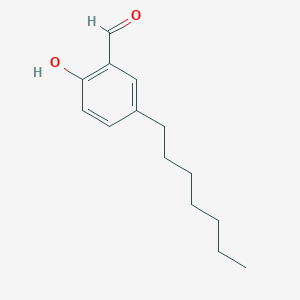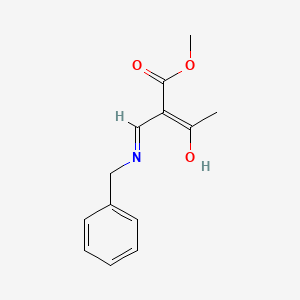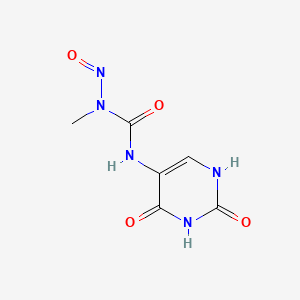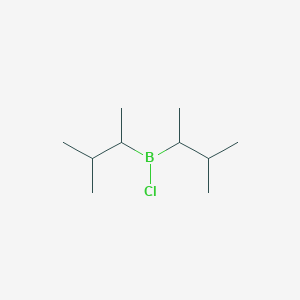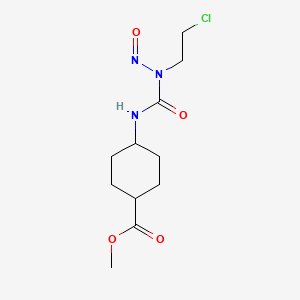
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H14BrNO5. This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a benzamide structure with two hydroxyethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, followed by the reaction with ethylene oxide or a similar hydroxyethylating agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydroxyethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced benzamides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with carboxylic acid functionality instead of the benzamide group.
4-Bromo-3,5-dimethyl-benzamide: Similar in structure but with methyl groups instead of hydroxyethyl groups.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Similar in structure but with additional bromine atoms.
Uniqueness
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is unique due to its combination of bromine, hydroxyl, and hydroxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
60679-72-3 |
|---|---|
Molecular Formula |
C11H14BrNO5 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
4-bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H14BrNO5/c12-10-8(16)5-7(6-9(10)17)11(18)13(1-3-14)2-4-15/h5-6,14-17H,1-4H2 |
InChI Key |
WFBOGRVLTDVBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)C(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


